molecular formula C16H14N4S2 B13353714 3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13353714
M. Wt: 326.4 g/mol
InChI Key: KEFMOYKUNAJTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various biological activities.

Preparation Methods

Chemical Reactions Analysis

Ethyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of ethyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . It may also interact with DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-naphthalen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14N4S2/c1-2-21-10-14-17-18-16-20(14)19-15(22-16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3

InChI Key

KEFMOYKUNAJTNK-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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